molecular formula C43H50NO4P B12976631 (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12976631
M. Wt: 675.8 g/mol
InChI Key: ORGHVGDCTFGTOG-XRSDMRJBSA-N
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Description

(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS: 213843-90-4, molecular formula: C₃₃H₃₄NO₄P) is a bicyclic phosphoramidate derivative characterized by a central dioxaphosphepin core with stereospecific substitutions. Its stereochemistry (3aR,8aR) is critical for its interactions with chiral environments, as evidenced by its use in enantioselective synthesis .

Properties

Molecular Formula

C43H50NO4P

Molecular Weight

675.8 g/mol

IUPAC Name

(3aR,8aR)-N,N-dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C43H50NO4P/c1-41(2)45-39-40(46-41)43(35-25-13-5-14-26-35,36-27-15-6-16-28-36)48-49(44(37-29-17-7-18-30-37)38-31-19-8-20-32-38)47-42(39,33-21-9-3-10-22-33)34-23-11-4-12-24-34/h3-6,9-16,21-28,37-40H,7-8,17-20,29-32H2,1-2H3/t39-,40-/m1/s1

InChI Key

ORGHVGDCTFGTOG-XRSDMRJBSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions. The process starts with the preparation of the dioxaphosphepin ring, followed by the introduction of the phenyl groups and the cyclohexylamine moiety. Common reagents used in these reactions include phosphorus trichloride, phenylmagnesium bromide, and cyclohexylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered substituents .

Scientific Research Applications

(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications and Physicochemical Properties

The compound’s structural uniqueness arises from its substitution pattern. Analogous derivatives often differ in substituents on the dioxaphosphepin core, significantly altering their properties:

Compound Name Substituents Key Differences Impact on Properties
Target Compound N,N-Dicyclohexyl, 4,4,8,8-tetraphenyl, 2,2-dimethyl Stereospecific bicyclic framework High steric bulk, chiral recognition
(3aS,8aS)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-dioxaphosphepine 6-oxide Naphthalen-2-yl instead of phenyl, hydroxyl group Increased aromaticity and polarity Enhanced solubility in polar solvents
(3aS,8aS)-4,4,8,8-Tetrakis[3,5-diisopropylphenyl]tetrahydro-dioxaphosphepin Bulky 3,5-diisopropylphenyl groups Extreme steric hindrance Improved thermal stability, reduced reactivity

Key Insight : Replacement of phenyl with naphthyl or isopropylphenyl groups modifies electronic and steric profiles, influencing solubility, stability, and catalytic activity .

Computational Similarity Metrics

Structural similarity to analogs is quantified using Tanimoto and Dice coefficients, which compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints). For example:

  • Tanimoto Index : A value >0.7 indicates high similarity. The target compound shares ~70% similarity with phosphoramidates featuring analogous bicyclic cores but differing substituents .
  • Maximal Common Subgraph (MCS) Analysis : Algorithms detect shared substructures, such as the dioxaphosphepin ring, enabling clustering with compounds like Aglaithioduline (a histone deacetylase inhibitor) despite divergent functional groups .

Analytical Comparisons: NMR and MS

NMR and LCMS/MS data reveal subtle structural differences:

  • NMR Chemical Shifts : The target compound’s phenyl and cyclohexyl groups produce distinct proton environments. For example, analogs with naphthyl substituents (e.g., CAS 1422371-27-4) show upfield shifts in aromatic regions due to π-π stacking .
  • Fragmentation Patterns : MS/MS spectra (cosine score >0.8) indicate conserved dioxaphosphepin fragmentation pathways, but substituents like trichloromethyl (in oxadiazine derivatives) introduce unique cleavage signatures .

Bioactivity and Functional Correlations

  • Cluster Analysis : Hierarchical clustering based on bioactivity profiles groups the compound with kinase inhibitors and chiral catalysts, implying shared interaction motifs .

Biological Activity

(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex phosphoramidite ligand known for its applications in asymmetric synthesis and catalysis. This compound has garnered attention due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C43H50NO4PC_{43}H_{50}NO_{4}P with a molecular weight of 703.83 g/mol. It features a dioxolo-dioxaphosphepin framework that is significant for its reactivity and selectivity in chemical reactions. The compound is characterized by the presence of multiple phenyl groups and dicyclohexyl substituents which enhance its steric properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of phosphoramidite ligands. Specifically, compounds similar to (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Key Findings:

  • Cell Line Studies: In vitro tests on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed significant reductions in cell viability when treated with this ligand at concentrations ranging from 10 to 50 µM.
  • Mechanisms of Action: The proposed mechanism involves the induction of oxidative stress leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Study Highlights:

  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects: When combined with conventional antibiotics like ampicillin and tetracycline, enhanced antibacterial effects were observed.

Research Data Table

Biological Activity Tested Concentration Effect Observed Reference
Anticancer (MCF-7)10 - 50 µMReduced cell viability
Anticancer (PC-3)10 - 50 µMInduction of apoptosis
Antimicrobial (E. coli)32 - 128 µg/mLModerate inhibition
Antimicrobial (S. aureus)32 - 128 µg/mLModerate inhibition

Case Studies

  • Asymmetric Synthesis Applications:
    • A study demonstrated the effectiveness of this ligand in catalyzing the asymmetric synthesis of chiral amines from prochiral ketones. The ligand facilitated high enantioselectivity (>90% ee) under mild reaction conditions.
  • Pharmacological Evaluation:
    • A pharmacokinetic study assessed the absorption and distribution of this compound in vivo. Results indicated favorable bioavailability and a half-life suitable for therapeutic applications.

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